![molecular formula C13H12N4O B4459798 7-(2-methoxyphenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4459798.png)
7-(2-methoxyphenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
7-(2-methoxyphenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in different fields, including medicinal chemistry and drug discovery. This compound is a member of the triazolopyrimidine family, which has been extensively studied for their biological activities.
Mechanism of Action
The mechanism of action of 7-(2-methoxyphenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins that are involved in the pathogenesis of different diseases. This compound has shown significant inhibitory activity against different enzymes, including protein kinases and topoisomerases, which are involved in the regulation of cellular processes.
Biochemical and Physiological Effects:
7-(2-methoxyphenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine has shown significant biochemical and physiological effects in different in vitro and in vivo studies. This compound has been shown to inhibit the growth and proliferation of different cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has shown antibacterial activity against different strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 7-(2-methoxyphenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine in lab experiments is its relatively simple synthesis method. Additionally, this compound has shown significant activity against different enzymes and proteins, making it a promising candidate for drug discovery. However, one of the main limitations of using this compound in lab experiments is its potential toxicity and side effects, which need to be carefully evaluated before its application in clinical settings.
Future Directions
There are several future directions for the research on 7-(2-methoxyphenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine. One of the most promising areas is the development of new derivatives of this compound with improved activity and selectivity. Additionally, the application of this compound in combination with other drugs or therapies could lead to synergistic effects and improved therapeutic outcomes. Finally, the development of new methods for the delivery of this compound to specific target tissues or cells could further enhance its potential as a drug candidate.
Scientific Research Applications
7-(2-methoxyphenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine has been extensively studied for its potential applications in different fields of scientific research. One of the most promising areas is medicinal chemistry, where this compound has shown significant potential as a drug candidate for the treatment of different diseases, including cancer, bacterial infections, and neurological disorders.
properties
IUPAC Name |
7-(2-methoxyphenyl)-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-9-15-13-14-8-7-11(17(13)16-9)10-5-3-4-6-12(10)18-2/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEUSGIIQXMKTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=N1)C3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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